molecular formula C10H16O7 B15204012 Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15204012
M. Wt: 248.23 g/mol
InChI Key: SQMMJGKODLXRMJ-XWIWCORWSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and an allyloxy substituent. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is specified by the (2S,3S,4S,5R,6R) configuration, indicating the spatial arrangement of the substituents around the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the allyloxy group through an allylation reaction. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the allyloxy substituent play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Lacks the allyloxy group, resulting in different chemical properties and reactivity.

    Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Contains a methoxy group instead of an allyloxy group, affecting its interactions and applications.

Uniqueness

The presence of the allyloxy group in Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-prop-2-enoxyoxane-2-carboxylate

InChI

InChI=1S/C10H16O7/c1-3-4-16-10-7(13)5(11)6(12)8(17-10)9(14)15-2/h3,5-8,10-13H,1,4H2,2H3/t5-,6-,7+,8-,10+/m0/s1

InChI Key

SQMMJGKODLXRMJ-XWIWCORWSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OCC=C)O)O)O

Origin of Product

United States

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